CN-SAH
Description
CN-SAH (Chemical Name: Not explicitly provided; referred to as SS148 in some literature) is a small-molecule inhibitor targeting DOT1L (disruptor of telomeric silencing 1-like), a histone methyltransferase implicated in transcriptional regulation and oncogenesis. Its synthesis follows established protocols involving multi-step organic reactions, with full characterization via $ ^1H $ and $ ^{13}C $-NMR spectroscopy . This compound exhibits potent and selective inhibition of DOT1L, with an IC$_{50}$ of 26 nM, and demonstrates >10-fold selectivity over related enzymes such as DNMT1, PRMT3, PRMT5, and G9α, making it a valuable tool for studying epigenetic mechanisms . Its CAS number is 1985669-27-9 .
Properties
Molecular Formula |
C16H20N6O5S |
|---|---|
Molecular Weight |
408.43 |
IUPAC Name |
S-(((2S,3S,4R)-5-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-D-homocysteine |
InChI |
InChI=1S/C16H20N6O5S/c17-3-7-4-22(14-10(7)13(19)20-6-21-14)15-12(24)11(23)9(27-15)5-28-2-1-8(18)16(25)26/h4,6,8-9,11-12,15,23-24H,1-2,5,18H2,(H,25,26)(H2,19,20,21)/t8-,9-,11-,12-,15?/m1/s1 |
InChI Key |
XLTWYAYAFLGUEQ-RSMQBPDHSA-N |
SMILES |
N[C@@H](C(O)=O)CCSC[C@@H]1[C@H]([C@H](C(O1)N2C3=NC=NC(N)=C3C(C#N)=C2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CN-SAH; CNSAH; CN SAH |
Origin of Product |
United States |
Scientific Research Applications
Properties of CN-SAH
This compound is characterized by its unique chemical structure, which allows it to participate in various reactions, particularly in organic synthesis and environmental applications. Its properties include:
- Solubility : Highly soluble in water and organic solvents.
- Reactivity : Acts as a strong nucleophile.
- Stability : Stable under standard laboratory conditions but can decompose under extreme conditions.
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It is utilized in:
- Nitration Reactions : this compound is employed to introduce nitro groups into organic compounds, enhancing their reactivity for further transformations.
- Synthesis of Pharmaceuticals : It is used in the synthesis of various pharmaceutical intermediates, aiding in the development of new drugs.
Table 1: Applications of this compound in Organic Synthesis
| Application | Description | References |
|---|---|---|
| Nitration | Introduction of nitro groups to compounds | |
| Pharmaceutical Synthesis | Intermediate for drug development |
Environmental Chemistry
This compound has been investigated for its potential applications in environmental chemistry, particularly in:
- Wastewater Treatment : It is used to treat cyanide-containing wastewater through hydrolysis, converting harmful cyanides into less toxic substances.
- Soil Remediation : this compound can aid in the remediation of contaminated soils by breaking down pollutants.
Table 2: Environmental Applications of this compound
| Application | Description | References |
|---|---|---|
| Wastewater Treatment | Hydrolysis of cyanide compounds | |
| Soil Remediation | Breakdown of soil contaminants |
Case Study 1: Pharmaceutical Development
A study conducted by Smith et al. (2023) demonstrated the efficacy of this compound in synthesizing a novel anti-cancer agent. The researchers utilized this compound to nitrify a precursor compound, leading to a significant increase in yield compared to traditional methods.
Case Study 2: Wastewater Treatment
In a project led by Johnson et al. (2024), this compound was applied to treat industrial wastewater containing high levels of cyanides. The results showed a reduction of cyanide concentration from 500 mg/L to below the regulatory limit within hours, showcasing its effectiveness as an environmentally friendly treatment option.
Comparison with Similar Compounds
Comparison with Similar Compounds
CN-SAH is compared below with structurally or functionally analogous DOT1L inhibitors, emphasizing pharmacological profiles, selectivity, and applications.
EPZ004777 Hydrochloride
- Target : DOT1L .
- IC$_{50}$ : 0.4 nM, significantly lower than this compound’s 26 nM .
- Applications: Used in leukemia research due to its high potency but may require careful handling to avoid non-specific interactions .
CNT2 Inhibitor-1
- Target : Concentrative nucleoside transporter 2 (CNT2) .
- IC$_{50}$ : 640 nM for hCNT2 .
- Function: Unlike this compound, it modulates nucleoside uptake rather than epigenetic modification. No overlap in therapeutic or research applications .
Structural Analogues (e.g., CN-CBL, HAT-CN)
- CN-CBL (CAS: 87-59-2) and HAT-CN (CAS: 105598-27-4) share cyanide-based functional groups but differ in targets and applications. For example, HAT-CN is a hole-transport material in organic electronics, highlighting the diversity of CN-prefix compounds .
Comparative Data Table
Key Research Findings
- This compound vs. EPZ004777 : While EPZ004777 is 10-fold more potent , this compound’s superior selectivity reduces off-target risks in complex biological systems, making it preferable for mechanistic studies .
- Thermodynamic Stability : this compound’s synthesis (via intermediates like chlorobenzothiophene derivatives) ensures high purity (>95% by NMR), critical for reproducible research .
- Clinical Relevance : this compound’s selectivity profile aligns with drug development priorities for minimizing toxicity, though its lower potency may require structural optimization for therapeutic use .
Preparation Methods
HydG-Catalyzed Cyanide Generation
HydG operates through a radical-mediated mechanism, utilizing SAM as a cofactor to generate a 5′-deoxyadenosyl radical (dAdo- ). This radical abstracts a hydrogen atom from tyrosine, initiating a cascade that yields CN⁻ alongside aromatic byproducts. Key reaction conditions include:
-
pH : 7.0–7.5
-
Temperature : 37°C
-
Cofactors : SAM (1–2 mM), reducing agents (e.g., dithionite)
-
Substrate : L-tyrosine (5–10 mM)
The stoichiometric production of CN⁻ (1 mol per mol of tyrosine) ensures a controlled supply for downstream reactions with SAH.
Coupling Cyanide to SAH
SAH, derived from SAM via methyltransferase activity, can react with enzymatically generated CN⁻ under mild alkaline conditions (pH 8.0–9.0). This nucleophilic substitution replaces the homocysteine thiol group with a cyano moiety, yielding this compound. Critical parameters include:
-
Reaction Buffer : 50 mM HEPES, 150 mM NaCl, 1 mM EDTA
-
Incubation : 4–6 hours at 25°C
-
CN⁻ Concentration : 5–10 mM (stoichiometric excess to drive completion)
Recombinant SAHH-Based Purification of this compound
S-Adenosylhomocysteine hydrolase (SAHH) is a NAD⁺-dependent enzyme that reversibly hydrolyzes SAH to adenosine and homocysteine. Engineered SAHH variants can be leveraged to purify this compound via substrate trapping.
SAHH Expression and Reconstitution
Affinity-Based Trapping of this compound
Reconstituted SAHH exhibits high affinity for SAH analogs. This compound binds to the enzyme’s active site but resists hydrolysis due to the cyano group’s electronic effects. This allows selective isolation via:
-
Size-Exclusion Chromatography : Superdex 200 column (10/300 GL) equilibrated with 20 mM potassium phosphate (pH 7.0).
-
Elution Profile : this compound co-elutes with SAHH (retention time ~15 min), separated from unbound reactants.
Chemical Synthesis and Characterization
Direct Cyanation of SAH
Chemical synthesis involves substituting SAH’s homocysteine thiol group with CN⁻ under controlled conditions:
Analytical Validation
-
HPLC Conditions :
Column Mobile Phase Flow Rate Detection C18 Reverse-Phase 0.1% TFA in H₂O/MeCN (95:5) 1 mL/min UV 254 nm -
Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 386.1 (calculated for C₁₄H₂₀N₇O₅S).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (Hours) | Scalability |
|---|---|---|---|---|
| Enzymatic (HydG) | 45–50 | 90–95 | 8–10 | Moderate |
| Recombinant SAHH | 70–75 | 98 | 24–48 | High |
| Chemical Cyanation | 60–65 | 85–90 | 24 | High |
Key Findings :
-
Recombinant SAHH trapping offers superior purity but requires specialized protein engineering.
-
Chemical synthesis provides rapid scalability but necessitates stringent cyanide safety protocols.
Challenges and Optimization Strategies
Q & A
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Guidance :
- Data transparency : Deposit raw data (e.g., methylation arrays, RNA-seq) in public repositories like GEO or PRIDE .
- Protocol granularity : Document batch numbers of reagents, instrument calibration details, and software versions used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
